molecular formula C9H9NO3 B13792864 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI)

2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI)

Cat. No.: B13792864
M. Wt: 179.17 g/mol
InChI Key: XMFUYEKRGXIEEH-UHFFFAOYSA-N
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Description

2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an isocyanomethyl group and an ethyl ester group attached to the furan ring. These functional groups impart specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethyl chloroformate.

    Formation of Intermediate: Furfural undergoes a reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form an intermediate compound.

    Isocyanomethylation: The intermediate is then reacted with an isocyanomethylating agent, such as isocyanomethyl chloride, under controlled conditions to introduce the isocyanomethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or other biomolecules. This reactivity can influence various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylicacid: A simpler furan derivative without the isocyanomethyl and ethyl ester groups.

    5-Hydroxymethylfurfural (HMF): Another furan derivative with different functional groups, commonly used in biomass conversion.

    2,5-Furandicarboxylic Acid (FDCA): A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.

Uniqueness

2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is unique due to the presence of both the isocyanomethyl and ethyl ester groups, which impart specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

ethyl 5-(isocyanomethyl)furan-2-carboxylate

InChI

InChI=1S/C9H9NO3/c1-3-12-9(11)8-5-4-7(13-8)6-10-2/h4-5H,3,6H2,1H3

InChI Key

XMFUYEKRGXIEEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C[N+]#[C-]

Origin of Product

United States

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